molecular formula C24H23BrN4 B13392290 2-Biphenyl-4-yl-6-bromo-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine

2-Biphenyl-4-yl-6-bromo-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine

Cat. No.: B13392290
M. Wt: 447.4 g/mol
InChI Key: ULKGUICKOPQGQF-UHFFFAOYSA-N
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Description

2-Biphenyl-4-yl-6-bromo-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a biphenyl group, a bromine atom, and a piperazine moiety. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Biphenyl-4-yl-6-bromo-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a biphenyl derivative and a brominated imidazo[1,2-a]pyridine intermediate can be catalyzed by palladium or other transition metals. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or toluene, and the process may require heating to facilitate the cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Biphenyl-4-yl-6-bromo-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized imidazo[1,2-a]pyridine derivatives.

    Reduction: Reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Substituted imidazo[1,2-a]pyridine derivatives with various functional groups.

Scientific Research Applications

2-Biphenyl-4-yl-6-bromo-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Biphenyl-4-yl-6-bromo-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Biphenyl-3-yl-4-biphenyl-4-yl-6-chloro-[1,3,5]triazine
  • Indole derivatives

Uniqueness

Compared to similar compounds, 2-Biphenyl-4-yl-6-bromo-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C24H23BrN4

Molecular Weight

447.4 g/mol

IUPAC Name

6-bromo-2-(4-phenylphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C24H23BrN4/c25-21-10-11-23-27-24(22(29(23)16-21)17-28-14-12-26-13-15-28)20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-11,16,26H,12-15,17H2

InChI Key

ULKGUICKOPQGQF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(N=C3N2C=C(C=C3)Br)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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